![molecular formula C15H9NO5 B14517456 1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate CAS No. 62437-14-3](/img/structure/B14517456.png)
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of furo[3,4-c]pyridines, which are characterized by a fused ring system containing both furan and pyridine moieties. The presence of the phenyl group and the acetate ester further enhances its chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of pyrimidines, which leads to the formation of the furo[3,4-c]pyridine core . The reaction conditions typically include the use of a suitable dienophile and diene, along with appropriate catalysts and solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions, especially those involving furan and pyridine derivatives.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s furo[3,4-c]pyridine core allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenyl group and acetate ester further enhance its binding affinity and specificity, making it a valuable tool for studying biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride: This compound shares the furo[3,4-c]pyridine core but differs in the presence of a methyl group and a hydrochloride salt.
5,7-Dihydrofuro[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the furan and pyridine rings.
Uniqueness
1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate is unique due to the presence of the phenyl group and acetate ester, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
62437-14-3 |
|---|---|
Molekularformel |
C15H9NO5 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
(1,3-dioxo-6-phenylfuro[3,4-c]pyridin-7-yl) acetate |
InChI |
InChI=1S/C15H9NO5/c1-8(17)20-13-11-10(14(18)21-15(11)19)7-16-12(13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
ANCDKOUWVALWTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
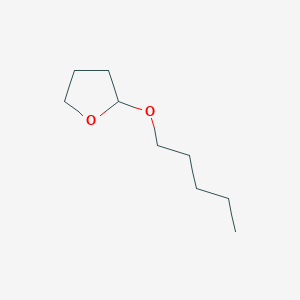

![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)
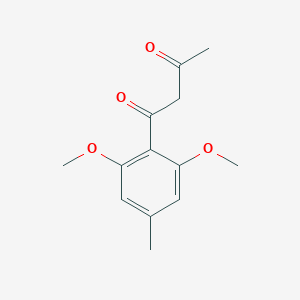
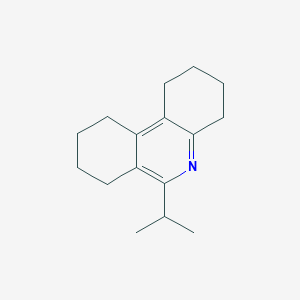
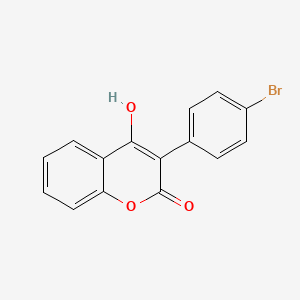
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
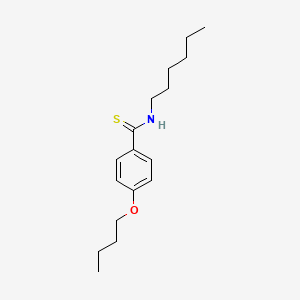
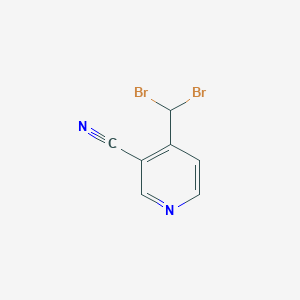
![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
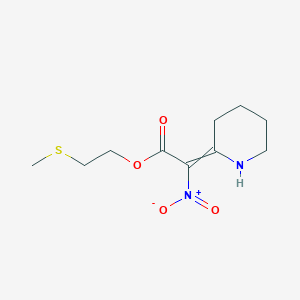
methanone](/img/structure/B14517460.png)
